N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide
Description
N-{1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring. The structure includes a 4-fluorophenyl substituent at position 1 of the pyrazolo-pyrimidine moiety and a cyclopentanecarboxamide group attached to the pyrazole ring. Its structural complexity and substitution patterns warrant comparison with analogs to elucidate structure-property relationships.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O/c1-13-10-18(26-21(30)14-4-2-3-5-14)29(27-13)20-17-11-25-28(19(17)23-12-24-20)16-8-6-15(22)7-9-16/h6-12,14H,2-5H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFRHBRGCYXTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the coupling of the cyclopentanecarboxamide group to the pyrazolopyrimidine core, typically using amide bond formation reactions such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazolopyrimidine core or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . These compounds have been shown to inhibit various cancer cell lines through different mechanisms:
- Cell Cycle Inhibition : The compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Selective Cytotoxicity : Various derivatives have demonstrated selective cytotoxic effects against specific cancer cell lines. For instance, compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds have shown IC50 values in the micromolar range against A549 (lung cancer) and NCI-H460 (large cell lung carcinoma) cells .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Antimicrobial Activity
Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of bacterial growth. Studies have shown effectiveness against both gram-positive and gram-negative bacteria .
Study 1: Antitumor Activity Assessment
In a comprehensive study aimed at evaluating the antitumor activity of various pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide and tested it against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .
Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of this compound using an animal model of induced inflammation. The results demonstrated a marked decrease in inflammatory markers and symptoms when treated with the compound compared to control groups, suggesting its efficacy in managing inflammatory conditions .
Mechanism of Action
The mechanism
Biological Activity
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings, including pyrazole and pyrimidine moieties. Its molecular formula is , and it has a molecular weight of approximately 369.4 g/mol. The presence of a fluorophenyl group enhances its pharmacological properties.
The biological activity of this compound primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation. Research indicates that it may inhibit the p70S6 kinase pathway, which is vital for protein synthesis and cell growth regulation in cancer cells . Additionally, compounds with similar structures have shown to affect apoptosis pathways and induce cell cycle arrest in various cancer types.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. Below is a summary table highlighting key findings:
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives against various cancers:
- Study on MCF7 Cells : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity with an IC50 value of 3.79 µM, suggesting potent anti-breast cancer activity .
- Inhibition of Aurora-A Kinase : Research indicated that derivatives targeting Aurora-A kinase showed IC50 values as low as 0.067 µM, highlighting their potential as effective anticancer agents .
- Multicellular Spheroid Models : A novel anticancer compound was identified through screening on multicellular spheroids, demonstrating enhanced efficacy in three-dimensional models compared to traditional two-dimensional cultures .
Comparison with Similar Compounds
Structural Analysis and Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrazolo[3,4-d]pyrimidine core distinguishes it from dihydro-pyrazoline derivatives (e.g., compounds in ), which feature a non-aromatic, partially saturated pyrazole ring. Such saturation reduces aromaticity and may influence electronic properties and binding interactions . In contrast, pyrazolo[3,4-b]pyridine derivatives () exhibit a different fusion pattern (pyrazole + pyridine), altering ring electronics and steric bulk compared to the pyrazolo-pyrimidine system .
Substituent Modifications
Amide Group Variations :
- The target compound’s cyclopentanecarboxamide group contrasts with 3-cyclopentylpropanamide (), where a three-carbon chain and cyclopentyl group replace the cyclopentane ring directly attached to the carbonyl. This modification may increase lipophilicity and alter steric interactions .
- Example 53 () substitutes the amide with a 2-fluoro-N-isopropylbenzamide , introducing aromaticity and fluorine-mediated electrostatic effects, which could enhance target selectivity .
- Aromatic Substituents: The 4-fluorophenyl group in the target compound is recurrent in analogs (e.g., ), suggesting its importance in π-π stacking or hydrophobic interactions. Example 28 () replaces this with a chromenone system, introducing additional hydrogen-bonding sites and planar rigidity .
Fluorine Positioning
Fluorine appears in multiple analogs (e.g., 5-fluoro in chromenones, 3-fluorophenyl in benzamide derivatives) to modulate electronic effects and metabolic stability. The target’s 4-fluorophenyl group balances electron-withdrawing properties and steric accessibility .
Data Tables
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
*Calculated based on structural analysis; exact values may vary.
†Truncated for brevity; full name in .
Table 2: Comparison with Non-Pyrazolo[3,4-d]pyrimidine Analogs
Implications of Structural Differences
- Chromenone vs. Fluorophenyl: Chromenone-containing derivatives (–6) exhibit extended planar structures, favoring intercalation or enzyme active-site interactions, whereas the target’s compact fluorophenyl group prioritizes hydrophobic pocket occupancy .
- Dihydro-pyrazolines : Reduced aromaticity in these analogs () likely diminishes π-stacking capacity, limiting utility in targets requiring strong aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
